molecular formula C14H19NO2 B11877042 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol CAS No. 73477-12-0

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol

Cat. No.: B11877042
CAS No.: 73477-12-0
M. Wt: 233.31 g/mol
InChI Key: DCWAOTZKMPEMFI-UHFFFAOYSA-N
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Description

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol is a chemical compound known for its antioxidant properties. It is commonly used in the rubber industry to prevent the degradation of rubber materials. The compound is also referred to as 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline and ethoxyquin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl alcohol under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the ethoxy group at the 6-position of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol are attributed to its ability to scavenge free radicals. The compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species, and the pathways involved are related to the inhibition of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the ethoxy group, making it less effective as an antioxidant.

    6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar structure but with a methoxy group instead of an ethoxy group, which may alter its antioxidant properties.

    6-Propoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains a propoxy group, which may affect its solubility and reactivity.

Uniqueness

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-ol is unique due to its specific ethoxy group, which enhances its antioxidant properties and makes it particularly effective in preventing the degradation of rubber materials. Its ability to scavenge free radicals and inhibit oxidative stress sets it apart from other similar compounds .

Properties

CAS No.

73477-12-0

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-ol

InChI

InChI=1S/C14H19NO2/c1-5-17-10-6-11-9(2)8-14(3,4)15-13(11)12(16)7-10/h6-8,15-16H,5H2,1-4H3

InChI Key

DCWAOTZKMPEMFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=C1)O)NC(C=C2C)(C)C

Origin of Product

United States

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